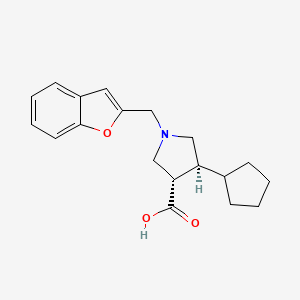![molecular formula C15H16ClN3O3 B7354823 methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMI-977, and it is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in the regulation of inflammation and immune responses, making CMI-977 a promising candidate for the treatment of a variety of inflammatory diseases.
Wirkmechanismus
CMI-977 works by inhibiting the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in the regulation of inflammation and immune responses. By inhibiting PDE4, CMI-977 is able to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells that contribute to inflammation.
Biochemical and Physiological Effects:
CMI-977 has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of immune cell recruitment and activation, and the improvement of lung function in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMI-977 is its potency as a PDE4 inhibitor, which makes it a promising candidate for the treatment of inflammatory diseases. However, one limitation of CMI-977 is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on CMI-977, including the development of more effective formulations of the compound, the exploration of its potential applications in the treatment of other inflammatory diseases, and the investigation of its mechanisms of action at the molecular level. Additionally, there is ongoing research on the use of CMI-977 in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of CMI-977 involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with ethyl 3-(1-methylimidazol-4-yl)propanoate to form the corresponding ester. This ester is then converted to the methyl ester using methanol and hydrochloric acid. The final step involves the reaction of the methyl ester with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form CMI-977.
Wissenschaftliche Forschungsanwendungen
CMI-977 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CMI-977 as a treatment for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In preclinical studies, CMI-977 has been shown to be effective in reducing inflammation and improving lung function in animal models of asthma and COPD.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-19-8-12(17-9-19)7-13(15(21)22-2)18-14(20)10-3-5-11(16)6-4-10/h3-6,8-9,13H,7H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYNLDCPPFQZMR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-ethyl-5-methylpyrazol-4-yl)-[(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7354743.png)
![(3S,4S)-4-cyclopentyl-1-[(2-fluoro-4-methoxycarbonylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354751.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2-methyl-2-bicyclo[2.2.1]heptanyl)methanone](/img/structure/B7354766.png)

![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7354837.png)
![(Z)-3-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-2-fluorobut-2-enamide](/img/structure/B7354841.png)